(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene is a bicyclic compound known for its unique structure and applications in organic synthesis. This compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and stability. It is characterized by the presence of a benzyl group, an isobutyl group, and a methoxy group, making it a versatile ligand in various
This compound acts primarily as a ligand in transition metal-catalyzed reactions, particularly in asymmetric synthesis. It is known to facilitate various transformations such as:
The unique stereochemistry of (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene allows for selective reactivity that can be exploited in synthetic pathways .
Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for:
The synthesis of (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene typically involves several key steps:
The process often requires careful optimization to achieve high yields and purity levels .
The primary applications of (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene include:
Its versatility makes it valuable across multiple fields of research and industry .
Interaction studies involving (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene focus on its role as a ligand in coordination chemistry. These studies often explore:
Such investigations are crucial for understanding how this compound can be effectively utilized in synthetic applications .
Several compounds share structural similarities with (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene | Similar bicyclic structure | Different stereochemistry leading to varied reactivity |
5-Benzylcyclohexene | Less rigid structure | Lacks bicyclic framework; more flexible |
3-Methylbicyclo[3.3.0]octa-3,6-diene | Different bicyclic structure | Different substitution pattern affecting reactivity |
These compounds highlight the unique stereochemical configuration and functional groups present in (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene that contribute to its distinct properties and applications in synthetic chemistry .
The development of (1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene emerged from Professor Erick Carreira's pioneering work on chiral dienes derived from bicyclo[2.2.2]octadiene as ligands for various asymmetric processes. Carreira's research group initially focused on developing novel chiral ligand systems that could overcome the limitations of existing phosphine-based catalysts, particularly for challenging transformations involving the formation of quaternary stereocenters.
The breakthrough came with Carreira's recognition that chiral dienes based on the bicyclo[2.2.2]octadiene framework could provide unprecedented levels of enantiocontrol in rhodium-catalyzed asymmetric reactions. This discovery was particularly significant because the selective preparation of diarylmethine stereogenic centers had previously been considered a challenging endeavor in chemical synthesis, especially when there was little differentiation between the two aryl groups. The development process involved systematic optimization of the bicyclic framework, substituent patterns, and coordination properties to achieve optimal performance in asymmetric catalysis.
The synthetic approach to these ligands was strategically designed to provide access to both enantiomers of products from a single enantiomer of the ligand, simply by switching the aryl acceptor and donor in the reaction. This versatility represented a significant advancement over traditional asymmetric catalysis approaches, where separate enantiomers of catalysts were typically required for accessing opposite product enantiomers.
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene is systematically classified under multiple nomenclature systems. The compound is registered with the Chemical Abstracts Service under the number 862499-50-1, and carries the Molecular Formula Descriptor number MFCD09265063. The molecular formula is established as C22H30O with a molecular weight of 310.47 daltons.
The International Union of Pure and Applied Chemistry name for this compound follows the bicyclo[2.2.2]octa-2,5-diene nomenclature system, specifically designating the stereochemistry at positions 1, 4, and 8 as S-configuration. Alternative systematic names include 5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)-bicyclo[2.2.2]octa-2,5-diene and 8-methoxy-1,8-dimethyl-2-(2-methylpropyl)-5-(phenylmethyl)-bicyclo[2.2.2]octa-2,5-diene.
Property | Value |
---|---|
Molecular Formula | C22H30O |
Molecular Weight | 310.47 g/mol |
Chemical Abstracts Service Number | 862499-50-1 |
Molecular Formula Descriptor | MFCD09265063 |
Stereochemistry | (1S,4S,8S) |
Optical Activity | [α]/D 84±5°, c = 0.5 in chloroform |
Refractive Index | n20/D 1.522 |
Boiling Point | 392.1±42.0 °C (Predicted) |
Density | 1.00±0.1 g/cm³ (Predicted) |
The compound exists as a single enantiomer with defined stereochemistry at three chiral centers, making it particularly valuable for asymmetric synthesis applications. The stereochemical designation (1S,4S,8S) indicates the absolute configuration at each of the three stereogenic centers within the bicyclic framework.
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene occupies a unique position within the broader field of chiral diene ligand chemistry as a representative of C1-symmetric bicyclo[2.2.2]octadiene systems. The field of chiral diene ligands emerged as a revolutionary approach to asymmetric catalysis, challenging the dominance of traditional nitrogen and phosphorus-based ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene.
The development of chiral diene ligands began with Hayashi's seminal work on C2-symmetric bicyclo[2.2.1]heptadienes in 2003, which demonstrated high enantioselectivity in rhodium-catalyzed asymmetric addition reactions. Carreira's contribution with C1-symmetric bicyclo[2.2.2]octadienes represented a significant advancement, as these ligands showed clear superiority over chiral phosphorus ligands in both enantioselectivity and catalytic activity.
The bicyclo[2.2.2]octadiene framework provides several advantages over other diene systems. The rigid bicyclic structure ensures predictable coordination geometry with transition metals, while the substitution pattern allows for fine-tuning of steric and electronic properties. Compared to related systems such as bicyclo[2.2.1]heptadienes and bicyclo[3.3.1]nona-2,6-dienes, the bicyclo[2.2.2]octadiene framework offers enhanced stability and more effective chiral recognition.
Research has demonstrated that chiral dienes possessing the bicyclo[2.2.2]octadiene framework can be prepared through [4+2] cycloaddition reactions, making them synthetically accessible from readily available starting materials. The versatility of this approach has enabled the development of various substitution patterns, with Carreira's ligand representing one of the most successful examples in terms of practical applications.
The historical evolution of bicyclo[2.2.2]octadiene-based chiral catalysts began with fundamental studies on the bicyclo[2.2.2]octadiene core structure itself. The parent compound, bicyclo[2.2.2]octa-1,3-diene, with molecular formula C8H10 and molecular weight 106.16 g/mol, was first characterized and studied for its coordination properties with transition metals.
Early work in this field focused on understanding the coordination behavior of achiral bicyclo[2.2.2]octadiene ligands with various transition metals. These studies revealed that the bicyclic diene framework provides excellent coordination stability while maintaining the ability to undergo ligand exchange reactions necessary for catalytic turnover. The development of methods for introducing chirality into these systems represented a significant challenge that was eventually overcome through sophisticated synthetic approaches.
Carreira's group made the crucial breakthrough by developing synthetic routes to enantiomerically pure bicyclo[2.2.2]octadiene ligands starting from naturally occurring terpenes such as carvone. This approach provided a practical and scalable method for accessing these valuable chiral ligands, making them viable for both research and potential industrial applications.
The evolution continued with systematic studies of structure-activity relationships, revealing how different substitution patterns on the bicyclic framework influence catalytic performance. Researchers discovered that the presence of both steric bulk and coordinating functionality, such as the methoxy group in Carreira's ligand, significantly enhances enantioselectivity.
The significance of (1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene in modern asymmetric synthesis extends far beyond its immediate applications in rhodium catalysis. This compound has fundamentally changed the approach to constructing challenging stereogenic centers, particularly quaternary carbon centers bearing two aryl groups.
In contemporary asymmetric synthesis, the ligand has found widespread application in the synthesis of 3,3-diarylpropanoates, which serve as important building blocks for pharmaceuticals and natural products. The ability to achieve consistently high enantioselectivities (89-94% enantiomeric excess) across a range of substrates has made this ligand a preferred choice for challenging synthetic transformations.
The compound's versatility is demonstrated by its ability to provide access to both enantiomers of products from a single ligand by simply switching the roles of the nucleophile and electrophile in the reaction. This feature represents a significant economic and practical advantage in industrial applications, where the ability to produce both enantiomers of a target molecule from a single chiral catalyst can substantially reduce development costs.
Application | Enantiomeric Excess | Yield | Substrate Type |
---|---|---|---|
3,3-Diarylpropanoate Synthesis | 89-94% | Excellent | α,β-Unsaturated Esters |
3-Aryl-3-heteroaryl-propanoates | 89-94% | Good to Excellent | Mixed Aromatic Systems |
Diarylmethine Formation | >90% | High | Aromatic Substrates |
The impact of this ligand extends to the broader field of medicinal chemistry, where the ability to construct enantiomerically pure diarylmethine centers has opened new synthetic routes to important pharmaceutical targets. The high predictability and reliability of the catalyst system has made it a valuable tool in process chemistry applications, where consistency and scalability are paramount considerations.
Furthermore, the success of Carreira's ligand has inspired the development of related chiral diene systems, contributing to a renaissance in diene-based asymmetric catalysis. This has led to the expansion of the chemical space accessible through asymmetric catalysis and has provided synthetic chemists with powerful new tools for constructing complex molecular architectures with high stereochemical fidelity.